molecular formula C16H20ClN5O4S2 B2976420 2-(3-(5-chloro-2-methoxyphenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide CAS No. 1448071-69-9

2-(3-(5-chloro-2-methoxyphenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide

Cat. No.: B2976420
CAS No.: 1448071-69-9
M. Wt: 445.94
InChI Key: OECMTSZIMYXGEC-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS 1448071-69-9
Molecular Formula: C₁₆H₂₀ClN₅O₄S₂
Molecular Weight: 445.9 g/mol
Structural Features:

  • A thiazolo[5,4-c]pyridine core fused with a sulfonamide group.
  • A substituted urea moiety (5-chloro-2-methoxyphenyl) and dimethylamine groups.
  • Key functional groups: sulfonamide (-SO₂NH-), urea (-NHCONH-), and methoxy (-OCH₃).

Physicochemical Properties: Limited experimental data are available for this compound (e.g., density, melting point, and boiling point are unspecified in public databases) . Its structural complexity suggests moderate solubility in polar solvents due to sulfonamide and urea groups, but further studies are required.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[5-(dimethylsulfamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O4S2/c1-21(2)28(24,25)22-7-6-11-14(9-22)27-16(19-11)20-15(23)18-12-8-10(17)4-5-13(12)26-3/h4-5,8H,6-7,9H2,1-3H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECMTSZIMYXGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(5-chloro-2-methoxyphenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazolopyridine core, introduction of the sulfonamide group, and the final coupling with the substituted urea.

    Formation of Thiazolopyridine Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions, using reagents such as phosphorus oxychloride (POCl3) or sodium hydroxide (NaOH).

    Introduction of Sulfonamide Group: The sulfonamide group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base like triethylamine (TEA).

    Coupling with Substituted Urea: The final step involves the coupling of the thiazolopyridine-sulfonamide intermediate with 5-chloro-2-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3-(5-chloro-2-methoxyphenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.

    Substitution: Amines, thiols, in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

2-(3-(5-chloro-2-methoxyphenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Material Science: The compound’s chemical properties may be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-(5-chloro-2-methoxyphenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues

Compound A : 2-Chloro-N-(4-Methoxyphenyl)Pyridine-5-Sulfonamide (CAS unspecified)

Molecular Formula : C₁₂H₁₁ClN₂O₃S
Molecular Weight : 298.7 g/mol
Synthesis : Derived from 2-chloropyridine-5-sulfonyl chloride and 4-methoxyaniline .
Key Features :

  • Simpler pyridine-sulfonamide backbone.
  • Lacks the urea and thiazolo[5,4-c]pyridine moieties.
Compound B : N-(5-Bromo-2-Methoxypyridin-3-Yl)-2,4-Difluorobenzenesulfonamide

Molecular Formula : C₁₂H₈BrF₂N₂O₃S
Molecular Weight : 405.2 g/mol
Synthesis : Prepared via reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride .
Key Features :

  • Bromine and fluorine substituents enhance electrophilic reactivity.
  • Retains the sulfonamide-pyridine scaffold but lacks heterocyclic fusion.
Target Compound vs. Analogues :
Feature Target Compound Compound A Compound B
Core Structure Thiazolo[5,4-c]pyridine Pyridine Pyridine
Sulfonamide Position At position 5 At position 5 At position 3
Additional Moieties Urea, dimethylamine Methoxyphenyl Bromine, fluorine
Molecular Weight 445.9 298.7 405.2
Therapeutic Target Undisclosed (hypothetical) Antimalarial Undisclosed
Sulfonamide Role :
  • Sulfonamides are critical for hydrogen bonding and target engagement (e.g., enzyme inhibition). The thiazolo[5,4-c]pyridine core in the target compound may enhance binding to hydrophobic pockets compared to simpler pyridine derivatives .
Urea Group Impact :
  • This feature is absent in Compounds A and B .
Substituent Effects :
  • The 5-chloro-2-methoxyphenyl group in the target compound may influence pharmacokinetics (e.g., metabolic stability) compared to halogenated or non-halogenated analogues .

Predictive Modeling Insights

Machine learning models (e.g., XGBoost) have been employed to predict properties like superconducting critical temperatures based on chemical features .

Biological Activity

The compound 2-(3-(5-chloro-2-methoxyphenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide represents a novel class of thiazolo-pyridine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties based on recent studies.

Chemical Structure and Properties

The chemical structure of 2-(3-(5-chloro-2-methoxyphenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide can be described as follows:

  • Molecular Formula : C15H18ClN3O3S
  • Molecular Weight : 359.84 g/mol

This compound features a thiazolo-pyridine core, which is known to exhibit various biological activities. The presence of the chloro and methoxy groups on the phenyl ring enhances its pharmacological profile.

Antitumor Activity

Recent studies have indicated that thiazolo-pyridine derivatives exhibit significant antitumor properties. For instance, a study evaluating similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through MTS cytotoxicity assays. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM across different assays .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Assay Type
Compound AA5492.12 ± 0.212D
Compound BHCC8275.13 ± 0.972D
Compound CNCI-H3580.85 ± 0.053D
Target CompoundA549TBDTBD

Antimicrobial Activity

In addition to antitumor effects, thiazolo-pyridine derivatives have shown promising antimicrobial activity. Compounds similar to the target compound have been evaluated for their effectiveness against bacterial strains and fungi. The mechanism often involves disruption of bacterial cell walls or inhibition of critical enzymatic pathways.

Other Biological Activities

Research has also highlighted other potential activities of this compound:

  • Antihypertensive : Some derivatives have shown efficacy in lowering blood pressure in preclinical models .
  • Antioxidant : The ability to scavenge free radicals has been noted in some studies, suggesting potential benefits in oxidative stress-related conditions .

Study on Antitumor Efficacy

A specific study focused on the evaluation of thiazolo-pyridine derivatives indicated that modifications in the chemical structure could significantly enhance antitumor activity. The study employed both in vitro and in vivo models to assess efficacy and toxicity profiles, highlighting the importance of structure-activity relationships (SAR) in drug design.

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial properties of a related thiazolo-pyridine derivative against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 μg/mL against various pathogens.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves modular steps:

  • Cyclization : Use phosphorous oxychloride (POCl₃) to cyclize precursor hydrazides into heterocyclic cores, as demonstrated for structurally analogous compounds .
  • Copolymerization : For sulfonamide-thiazolo scaffolds, controlled copolymerization under nitrogen atmosphere with initiators like ammonium persulfate (APS) ensures controlled molecular weights and functional group retention .
  • Purification : Employ gradient elution chromatography (e.g., silica gel, eluent: methanol/chloroform) to isolate intermediates, followed by recrystallization in ethanol/water.

Q. How should researchers characterize the structural integrity of this compound?

Use a multi-technique approach:

  • Spectroscopy :
  • IR : Confirm ureido (N–H stretch ~3300 cm⁻¹) and sulfonamide (S=O asymmetric stretch ~1350 cm⁻¹) groups .
  • NMR : Analyze ¹H/¹³C shifts for aromatic protons (δ 6.5–8.0 ppm) and dimethyl groups (δ 2.8–3.2 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological screening approaches are appropriate?

  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– strains per CLSI guidelines) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Target engagement : Fluorescence polarization assays to assess binding affinity to enzymes like kinases or proteases.

Advanced Research Questions

Q. How can researchers optimize synthesis yield using statistical experimental design?

Apply Design of Experiments (DoE) principles:

  • Variables : Temperature, monomer ratio, initiator concentration .
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield. For example, a Central Composite Design (CCD) can identify optimal conditions for copolymerization (e.g., 60°C, [DMDAAC]:[CMDA] = 1:2) .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions via precise control of residence time and mixing .

Q. What strategies resolve contradictory biological activity data across studies?

  • Reproducibility Checks :
  • Validate assay conditions (e.g., cell passage number, serum concentration) .
  • Use orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers) to confirm results.
    • Meta-Analysis : Pool data from multiple studies to identify confounding factors (e.g., solvent effects, impurity profiles) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding poses in target pockets (e.g., EGFR kinase domain). Validate with free-energy calculations (MM/PBSA) .
  • QSAR : Develop models correlating substituent effects (e.g., chloro vs. methoxy groups) with activity. Include descriptors like logP and polar surface area .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How to design analogs with modified pharmacophores?

  • SAR Studies :
  • Replace the 5-chloro-2-methoxyphenyl moiety with bioisosteres (e.g., 5-fluoro-2-hydroxyphenyl) to modulate solubility .
  • Modify the thiazolo-pyridine core to pyrazolo or imidazolo derivatives for enhanced metabolic stability .
    • Prodrug Strategies : Introduce esterase-labile groups (e.g., acetyl) on the sulfonamide to improve bioavailability .

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